molecular formula C3H7ClN2O B1379320 2-Amino-3-hydroxypropanenitrile hydrochloride CAS No. 1461707-49-2

2-Amino-3-hydroxypropanenitrile hydrochloride

Cat. No. B1379320
CAS RN: 1461707-49-2
M. Wt: 122.55 g/mol
InChI Key: GQXLXYOFPVMLAZ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropanenitrile hydrochloride (AHPNHCl) is a chemical compound that is used in a variety of scientific research applications. It is an important component in the synthesis of other compounds, and its mechanism of action has been studied extensively. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving AHPNHCl.

Scientific Research Applications

Immunomodulatory Potential

The compound 2-Amino-3-hydroxypropanenitrile hydrochloride, and its derivatives, exhibit significant potential in immunomodulation. Specifically, a series of 2-substituted 2-aminopropane-1,3-diols, structurally related to 2-Amino-3-hydroxypropanenitrile hydrochloride, were synthesized and evaluated for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft. These compounds, including 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, showed considerable activity, hinting at potential applications in organ transplantation and other medical scenarios requiring immunosuppression (Kiuchi et al., 2000).

Photocatalytic Applications

Hydroxyl/amino and Fe(III) co-grafted graphite carbon nitride, which can be related to the functional groups in 2-Amino-3-hydroxypropanenitrile hydrochloride, have shown significant efficacy in the photocatalytic removal of volatile organic compounds (VOCs). The presence of hydroxyl and amino groups, similar to those in 2-Amino-3-hydroxypropanenitrile hydrochloride, was crucial in improving adsorption capacity for VOCs, while the grafted amorphous Fe(III) clusters enhanced molecular oxygen activation via the photo-Fenton reaction (Liang et al., 2021).

Organic Synthesis and Chemical Reactions

The structure of 2-Amino-3-hydroxypropanenitrile hydrochloride lends itself to various chemical reactions and organic synthesis applications. It serves as a critical intermediate or catalyst in the synthesis of diverse compounds. For instance, new ionic liquids like 3-hydroxypropanaminium acetate, synthesized for the first time, were used as efficient and recoverable catalysts in the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives by condensing together 4-hydroxycoumarin, aldehydes, and malononitrile at room temperature (Shaterian & Oveisi, 2011).

Synthesis of Amino Alcohols

3-(4-Bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which can be considered as analogs to 2-Amino-3-hydroxypropanenitrile hydrochloride, were synthesized through reactions with various Grignard compounds. These tertiary amino alcohols are seen as potential analogs to Trihexyphenidyl (Isakhanyan et al., 2008).

properties

IUPAC Name

2-amino-3-hydroxypropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-1-3(5)2-6;/h3,6H,2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXLXYOFPVMLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461707-49-2
Record name 2-amino-3-hydroxypropanenitrile hydrochloride
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